molecular formula C15H12 B155047 1-Phenyl-1H-indene CAS No. 1961-96-2

1-Phenyl-1H-indene

Cat. No. B155047
CAS RN: 1961-96-2
M. Wt: 192.25 g/mol
InChI Key: PXORBAGTGTXORO-UHFFFAOYSA-N
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Patent
US05554620

Procedure details

To a solution of 1-indanone (23.78 g, 0.18 mol) in 250 mL of ether at 0° C. was added dropwise over 30 min, 100 mL of phenyllithium in ether (1.8M in ether) and the mixture was allowed to warm to room temperature and stirred for 1 h. The reaction mixture was poured into a cold saturated ammonium chloride solution, extracted with ether (2×200 mL), and the combined organic layer was washed with brine and dried over sodium sulfate. The organic solvent was removed under reduced pressure, 70 mL of 20% sulfuric acid in acetic acid was added to the residue and stirred 2 min. To the above solution water (100 mL) and ether (3×200 mL) were added, The organic layer was washed with sodium bicarbonate solution, dried over sodium sulfate, filtered, and concentrated. Toluene (300 mL) was added to the residue and the mixture was distilled (azeotropic removal of acetic acid) to afford a brown oil. The brown oil was purified by chromatography (silica; (2:1 hexane/methylene chloride)) to afford 15.58 g (45.82%) of 1-phenyl-indene as a colorless oil. In addition 11 g of 1-phenyl-1-acetoxy-indane was isolated as a by-product.
Quantity
23.78 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
45.82%

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.[C:11]1([Li])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[Cl-].[NH4+]>CCOCC>[C:11]1([CH:1]2[C:9]3[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=3)[CH:3]=[CH:2]2)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:2.3|

Inputs

Step One
Name
Quantity
23.78 g
Type
reactant
Smiles
C1(CCC2=CC=CC=C12)=O
Name
Quantity
250 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C1(=CC=CC=C1)[Li]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether (2×200 mL)
WASH
Type
WASH
Details
the combined organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The organic solvent was removed under reduced pressure, 70 mL of 20% sulfuric acid in acetic acid
ADDITION
Type
ADDITION
Details
was added to the residue
STIRRING
Type
STIRRING
Details
stirred 2 min
Duration
2 min
ADDITION
Type
ADDITION
Details
To the above solution water (100 mL) and ether (3×200 mL) were added
WASH
Type
WASH
Details
The organic layer was washed with sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
Toluene (300 mL) was added to the residue
DISTILLATION
Type
DISTILLATION
Details
the mixture was distilled
CUSTOM
Type
CUSTOM
Details
(azeotropic removal of acetic acid)
CUSTOM
Type
CUSTOM
Details
to afford a brown oil
CUSTOM
Type
CUSTOM
Details
The brown oil was purified by chromatography (silica; (2:1 hexane/methylene chloride))

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1C=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 15.58 g
YIELD: PERCENTYIELD 45.82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.